(E)-N'-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide
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Overview
Description
(E)-N’-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a nitro group, an oxoindoline moiety, and a hexanehydrazide chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, are often used as precursors for bioactive molecules .
Mode of Action
Indole derivatives are known to be important and effective precursors for producing bioactive structures .
Biochemical Pathways
Indole derivatives are known to be involved in multi-component reactions (mcrs), which provide access to complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide typically involves the condensation reaction between 5-nitro-2-oxoindoline-3-carbaldehyde and hexanehydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for (E)-N’-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the oxoindoline moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium dithionite.
Substitution: Various nucleophiles under mild to moderate conditions.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted hydrazones.
Oxidation: Formation of oxidized derivatives of the oxoindoline moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and anticancer activities due to the presence of the nitro group and the hydrazone linkage.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: Potential use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
1-(5-Nitro-2-oxoindolin-3-ylidene)thiosemicarbazide: Similar structure with a thiosemicarbazide moiety instead of hexanehydrazide.
2-(5-Nitro-2-oxoindolin-3-ylidene)acetohydrazide: Similar structure with an acetohydrazide moiety.
Uniqueness
(E)-N’-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide is unique due to the presence of the hexanehydrazide chain, which may impart different physicochemical properties and biological activities compared to its analogs. The specific arrangement of functional groups in this compound may result in distinct interactions with molecular targets, leading to unique biological effects.
Properties
IUPAC Name |
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-2-3-4-5-12(19)16-17-13-10-8-9(18(21)22)6-7-11(10)15-14(13)20/h6-8,15,20H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHRRKNXOIGTOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N=NC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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